6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUPVWGCNFKFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ultrasonic Radiation Method: Using cyclopentanone, ethyl formate, and sodium as raw materials in ether, 2-formylcyclopentanone is synthesized.
Microwave Radiation Method: 2-hydroxycyclopentene pyridine is reacted with phosphorus pentachloride and phosphorus oxychloride under microwave radiation.
High-Pressure Hydrogenation: Using 2-chlorocyclopentene pyridine as a raw material, hydrogenation is carried out in a high-pressure reactor with palladium on carbon as a catalyst.
Industrial Production Methods
Industrial production often employs the high-pressure hydrogenation method due to its high yield and efficiency. The use of palladium on carbon as a catalyst and hydrogen gas under controlled pressure and temperature conditions ensures a consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Addition: Reactions involving nucleophilic addition to the pyridine ring, often using strong nucleophiles under mild conditions.
Cyclocondensation: Formation of cyclopenta[b]pyridine derivatives through cyclocondensation reactions involving malononitrile, hydrogen sulfide, and aldehydes.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Nucleophilic Addition: Various nucleophiles under mild conditions.
Cyclocondensation: Sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents.
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Cyclocondensation: 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid has been investigated for its potential as a lead compound in drug development targeting various diseases:
- Neuroprotective Agents: The compound has shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
- Anti-inflammatory Activity: Studies indicate that derivatives of this compound exhibit anti-inflammatory effects, which could be beneficial in developing treatments for inflammatory diseases.
Research has demonstrated that the compound interacts with specific biological targets:
- Calcium Channel Antagonism: Certain derivatives are noted for their ability to inhibit calcium channels, which can play a role in cardiovascular health and neurological functions.
- Protein Kinase Inhibition: The compound's derivatives are being explored as inhibitors of protein kinases, which are crucial targets in cancer therapy due to their role in cell signaling pathways.
Materials Science
In materials science, this compound is utilized in the development of fluorescent probes and analytical tools. Its unique structural properties allow it to serve as a building block for synthesizing more complex heterocyclic compounds that are useful in various applications including sensors and imaging agents.
Case Studies
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its anti-cancer properties may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation. The exact mechanisms can vary depending on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Cyclopenta[b]pyridine Derivatives
Physicochemical and Application Insights
- Molecular Weight and Solubility: Lower molecular weight (163.18 g/mol) of the target compound may improve solubility in polar solvents compared to bulkier analogs (e.g., thieno-fused derivatives at 234.28 g/mol) .
- Corrosion Inhibition : While CAPD derivatives excel here, the carboxylic acid group’s polarity could enhance hydrophilic adsorption, though competitive protonation in acidic media may reduce efficiency .
Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid is a bicyclic compound characterized by a cyclopentane ring fused to a pyridine ring, featuring a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 163.18 g/mol. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural uniqueness of this compound contributes to its biological activity. The presence of both nitrogen and carboxylic acid functionalities allows it to interact with various biological targets effectively.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Anti-inflammatory Effects : Studies suggest that this compound may act as an anti-inflammatory agent, potentially modulating inflammatory pathways in various conditions.
- Neuroprotective Properties : The compound has shown promise in modulating neurotransmitter systems, which may be beneficial in treating neurological disorders. Its interaction with neurotransmitter receptors suggests mechanisms for neuroprotection.
- Anticancer Potential : Preliminary investigations indicate that it may possess anticancer properties by inhibiting specific enzymes or signaling pathways critical for cancer cell proliferation.
The biological activity of this compound is believed to involve various molecular targets and pathways:
- Binding Affinities : Interaction studies have shown that this compound can bind to specific receptors or enzymes, influencing their activity. For instance, it has been reported to interact with neurotransmitter receptors, which may underlie its neuroprotective effects .
- Enzyme Inhibition : The compound’s potential anticancer effects may arise from its ability to inhibit enzymes involved in cancer cell proliferation and survival.
- Signal Transduction Pathways : It may affect key signaling pathways that regulate apoptosis and cell cycle progression, contributing to its anticancer properties .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Synthesis and Derivatives
Various synthetic routes have been developed for producing this compound. Notably, it can serve as a precursor for more complex molecules through coupling reactions or cyclization processes . The exploration of derivatives has revealed compounds with enhanced biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid | C9H10N2O2 | Enhanced activity due to amino substitution |
| 2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | C9H9NO3 | Increased solubility and reactivity |
| Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | C11H12BrN | Increased electrophilicity due to bromine |
Q & A
Q. What are the optimal synthetic routes for 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid and its derivatives?
The synthesis typically involves cyclocondensation reactions or multi-step protocols using cyclopentanone derivatives and heterocyclic precursors. For example, substituted cyclopenta[b]pyridines are synthesized via cyclization of 2-(3-oxo-aryl-propyl)cyclopentanone intermediates with ammonium acetate under reflux in acetic acid . Key parameters include:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating pure derivatives, with yields ranging from 45–70% .
Q. How are structural and purity assessments conducted for this compound?
Characterization relies on:
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 122.5–23.5 ppm for cyclopentane protons) and IR (C=O stretch at ~1700 cm⁻¹) .
- Elemental Analysis : Confirmation of molecular formulas (e.g., C₉H₉NO₂) with <1% deviation between calculated and observed values .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. What reaction mechanisms govern the regioselectivity of electrophilic substitutions on the pyridine ring?
The pyridine moiety’s electron-deficient nature directs electrophilic attacks to the α-positions (C-3 and C-5). Computational studies (DFT) reveal that:
- Electronic Effects : Nitration at C-3 is favored due to lower activation energy (ΔG‡ = 25 kcal/mol vs. 28 kcal/mol for C-5) .
- Steric Hindrance : Bulky substituents at C-2 (e.g., carboxylic acid) disfavor substitutions at adjacent positions .
Experimental validation uses deuterated analogs and kinetic isotope effects (KIE > 1.2 confirms electronic control) .
Q. How can computational modeling predict the compound’s bioactivity?
- Docking Studies : Molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2) identifies hydrogen bonding (e.g., carboxylic acid with Arg120) and π-π stacking interactions .
- QSAR Models : Hammett constants (σ) of substituents correlate with antibacterial IC₅₀ (R² = 0.89), suggesting electron-withdrawing groups enhance activity .
Q. What are the stability challenges under experimental conditions?
- Thermal Stability : Decomposition occurs above 150°C (TGA data), requiring inert atmospheres (N₂/Ar) for high-temperature reactions .
- Light Sensitivity : UV-Vis studies show photodegradation (t₁/₂ = 48 hrs under 365 nm light), necessitating amber glassware .
Q. How are safety protocols tailored for handling this compound in labs?
Q. What contradictions exist in current pharmacological data?
- Antimicrobial Studies : Derivatives show MIC = 2–8 µg/mL against S. aureus but poor activity against Gram-negative strains (MIC > 64 µg/mL), likely due to efflux pumps .
- Cytotoxicity : EC₅₀ varies widely (5–50 µM) across cell lines, suggesting tissue-specific uptake mechanisms that require further validation .
Q. How can researchers address gaps in physicochemical data?
- Missing Data : Boiling point, solubility, and pKa values are unreported in public databases. Experimental determination via:
- DSC for melting points.
- Potentiometric Titration for pKa .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
